Product packaging for [2,2'-Bifuran]-5-carboxylic acid(Cat. No.:CAS No. 856122-70-8)

[2,2'-Bifuran]-5-carboxylic acid

Cat. No.: B1342582
CAS No.: 856122-70-8
M. Wt: 178.14 g/mol
InChI Key: LSHBJDUGWLRJNU-UHFFFAOYSA-N
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Description

[2,2'-Bifuran]-5-carboxylic acid is a high-purity chemical reagent featuring a bifuran core, a structure of significant interest in the development of advanced materials and renewable polymers . This compound serves as a versatile building block in organic synthesis, particularly for constructing more complex molecular architectures. Researchers are exploring bifuran-based molecules for applications in dye-sensitized solar cells (DSSCs), where derivatives have demonstrated promising power conversion efficiencies, highlighting the value of this structural motif in photovoltaics research . The bifuran unit acts as a π-conjugated spacer, which can influence electronic properties and molecular packing in the resulting materials . While solubility data for this specific isomer is not fully established, recent studies on the closely related molecule 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA) show it is strongly polar and can act as both a hydrogen bond donor and acceptor, with solubility highest in solvents like DMAc and DMSO . This information can guide researchers in selecting appropriate solvents for experimental work. As a carboxylic acid, this compound can undergo typical functional group transformations, such as esterification and amidation, making it a flexible intermediate for further chemical modification . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O4 B1342582 [2,2'-Bifuran]-5-carboxylic acid CAS No. 856122-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHBJDUGWLRJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596379
Record name [2,2'-Bifuran]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856122-70-8
Record name [2,2'-Bifuran]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of Furan Based Heterocycles in Modern Chemistry

Furan (B31954) and its derivatives are a cornerstone of heterocyclic chemistry, prized for their versatile reactivity and presence in a multitude of natural products and synthetic compounds. acs.orgbritannica.com Furan, a five-membered aromatic ring containing one oxygen atom, exhibits a unique blend of aromaticity and reactivity that sets it apart from other heterocycles like pyrrole (B145914) and thiophene. acs.orgyoutube.com While possessing aromatic character, furan's resonance energy is considerably lower than that of benzene, rendering it more susceptible to reactions that involve dearomatization. acs.org This reactivity makes it an exceptionally flexible building block in organic synthesis. acs.org

Furan derivatives are integral to various fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com For instance, the furan nucleus is a pharmacologically active component in numerous bioactive molecules and drugs, such as the antibiotic Furazolidone. numberanalytics.comnih.gov The incorporation of furan rings can enhance a molecule's biological activity and pharmacokinetic properties. numberanalytics.com Furthermore, furan-based polymers are being explored as sustainable alternatives to conventional plastics. numberanalytics.com The ability of furans to undergo a wide range of transformations, including acting as dienes in Diels-Alder reactions, further underscores their importance as synthons for complex molecular architectures. youtube.com

The Research Context of Bifuran Scaffolds and Their Derivatives

Bifuran scaffolds, which consist of two interconnected furan (B31954) rings, represent a class of compounds with significant research interest, particularly in the development of advanced materials. These scaffolds serve as fundamental units for creating polymers and other complex structures with tailored properties. nih.govresearchgate.net The arrangement and substitution of the furan rings within the bifuran structure can be fine-tuned to modulate the electronic and physical characteristics of the resulting materials.

A prominent area of research involving bifuran scaffolds is the synthesis of bio-based polymers. For example, [2,2'-bifuran]-5,5'-dicarboxylic acid (BFDCA) is a key monomer in the production of poly(ethylene bifuranoate) (PEBF), a promising renewable alternative to petroleum-based poly(ethylene terephthalate) (PET). researchgate.netresearchgate.net Research has demonstrated that polyesters derived from bifuran monomers can exhibit desirable thermal and mechanical properties, such as high tensile modulus and glass transition temperatures. researchgate.net The development of efficient synthetic routes to bifuran derivatives, such as palladium-catalyzed coupling reactions, is crucial for advancing this field. researchgate.net

The Role of 2,2 Bifuran 5 Carboxylic Acid As a Key Research Target

[2,2'-Bifuran]-5-carboxylic acid stands out as a pivotal compound in the study of bifuran derivatives. Its structure, featuring a carboxylic acid group attached to the bifuran core, makes it a versatile intermediate for further chemical modifications. The carboxylic acid moiety is a highly important functional group in medicinal chemistry and materials science, allowing for the formation of esters, amides, and other derivatives. nih.gov

The synthesis of this compound and its esters is an active area of investigation. Methods such as palladium-catalyzed direct coupling of furan (B31954) derivatives are employed to construct the bifuran scaffold. These synthetic strategies are continually being refined to improve efficiency and yield.

The electronic properties of this compound and its derivatives are also of significant interest. The polarizability of bifuran compounds can be altered by modifying the π-linker structure, which has implications for their application in electronic materials. As a key research target, this compound serves as a platform for exploring the fundamental chemistry of bifuran systems and for developing new functional materials with tailored properties.

Synthetic Methodologies for this compound and Related Precursors

The synthesis of this compound, a key platform chemical derived from renewable resources, has garnered significant attention. Researchers have explored various synthetic routes to construct the core bifuran structure and introduce the carboxylic acid functionality. These methodologies primarily revolve around direct coupling strategies, Ullmann-type reactions, and oxidative homocoupling reactions.

Advanced Spectroscopic and Characterization Methodologies in Research on 2,2 Bifuran 5 Carboxylic Acid

Ligand-Based Emission in Coordination Polymers

Research into coordination polymers constructed with a closely related ligand, [2,2'-bifuran]-5,5'-dicarboxylic acid (H₂L), provides significant insights into the ligand-based emission behavior that can be extrapolated to polymers of [2,2'-Bifuran]-5-carboxylic acid. A study involving the synthesis of four novel coordination polymers with Zn(II), Cd(II), and Co(II) metal ions demonstrated distinct luminescent behaviors directly attributable to the bifuran-based ligand. nih.gov

In this study, the free H₂L ligand exhibited an emission maximum at a specific wavelength. Upon coordination to form the polymers, notable shifts in this emission were observed. Specifically, the coordination polymers denoted as [Zn(L)(DMF)]₂ and [Cd(L)(EtOH)(DMF)₂]₂ both displayed ligand-based emission that was blue-shifted relative to the free ligand. nih.gov This hypsochromic shift is often attributed to the increased rigidity of the ligand upon coordination, which can reduce non-radiative decay pathways and alter the energy levels of the frontier molecular orbitals involved in the electronic transition.

Time-resolved spectroscopic measurements were crucial in confirming the origin of the emission. The fluorescence lifetimes of the luminescent complexes were found to be similar to that of the free ligand, providing strong evidence that the emission originates from the ligand itself. nih.gov This confirmation is a critical step in characterizing the photophysical properties of such materials and distinguishing ligand-based emission from other potential luminescence mechanisms.

The dimensionality of the coordination polymer also appears to play a role in the observed luminescent properties. The two-dimensional framework of [Zn(L)(DMF)]₂ was noted to exhibit this ligand-based emission, as did the one-dimensional [Cd(L)(EtOH)(DMF)₂]₂. nih.gov In contrast, other one-dimensional and discrete structures in the same study did not show the same prominent emission characteristics, suggesting that the specific coordination environment and intermolecular interactions within the crystal lattice are key determinants of the final photoluminescent outcome.

The detailed findings from the study of coordination polymers based on [2,2'-bifuran]-5,5'-dicarboxylic acid are summarized in the table below.

CompoundMetal IonDimensionalityEmission Maximum (Relative to Free Ligand)Emission Origin Confirmed
[Zn(L)(DMF)]₂Zn(II)2DBlue-shiftedLigand-based
[Cd(L)(EtOH)(DMF)₂]₂Cd(II)1DBlue-shiftedLigand-based
Zn(L)(H₂O)₂Zn(II)1DNot specified as strongly emissive-
Co(L)(H₂O)₄·(H₂O)₂Co(II)1DNot specified as strongly emissive-

Computational and Theoretical Investigations of 2,2 Bifuran 5 Carboxylic Acid

Electronic Structure and Reactivity Studies

Computational chemistry offers powerful tools to examine the electronic characteristics of [2,2'-Bifuran]-5-carboxylic acid, predicting its chemical reactivity and behavior in molecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For a given molecule, the HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile (electron donor). youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's capacity to act as an electrophile (electron acceptor). youtube.com

In the case of this compound, FMO analysis can pinpoint the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the bifuran rings and the carboxylic acid group determines the molecule's chemical behavior. Computational models calculate the energy levels and spatial distribution of these orbitals, providing a map of potential reactivity. rjptonline.orgresearchgate.net The analysis of these frontier orbitals is essential for understanding reaction mechanisms involving this compound. wikipedia.org

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

Orbital Description Chemical Implication
HOMO Highest Occupied Molecular Orbital Represents the electron-donating capacity (nucleophilicity) of the molecule. The region with the highest HOMO density is the likely site of attack by an electrophile. youtube.com
LUMO Lowest Unoccupied Molecular Orbital Represents the electron-accepting capacity (electrophilicity) of the molecule. The region with the highest LUMO density is the likely site for attack by a nucleophile. youtube.com

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A small energy gap generally implies higher chemical reactivity and lower kinetic stability. |

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.govvjst.vn For this compound, DFT calculations provide valuable data on its optimized geometry, vibrational frequencies, and key electronic descriptors. nih.gov One such property is polarizability, which describes how easily the electron cloud of the molecule can be distorted by an external electric field. The calculated polarizability for this compound is 645.71 atomic units.

DFT studies on similar furan-containing molecules also allow for the calculation of Mulliken atomic charges and the generation of Molecular Electrostatic Potential (MEP) maps. bhu.ac.in These maps visualize the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, prone to electrophilic attack) and blue areas indicating positive potential (electron-poor, prone to nucleophilic attack). bhu.ac.in Such calculations are vital for confirming the molecule's structure and understanding the chemical reactivity of its functional groups. nih.gov

Table 2: Calculated Electronic Properties for this compound

Property Value Significance
Molecular Formula C₉H₆O₄ Defines the elemental composition of the molecule.
Molecular Weight 178.14 g/mol The mass of one mole of the compound.

Conformational Analysis and Steric Effects

The three-dimensional shape, or conformation, of this compound is critical to its function and interactions. Conformational analysis involves identifying the molecule's most stable spatial arrangements. While the conjugated π-system of the bifuran core favors a planar structure to maximize orbital overlap, steric hindrance between the two furan (B31954) rings can cause some twisting. X-ray crystallography studies of related bifuran compounds show a dihedral angle of approximately 15–20° between the planes of the two furan rings. vulcanchem.com

Molecular Modeling for Structure-Activity Relationships

Molecular modeling is instrumental in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological or chemical activity. mdpi.comnih.gov For this compound, computational models can be used to understand how its specific features contribute to its interactions with biological targets, such as enzymes or receptors.

Studies on analogous heterocyclic compounds demonstrate the profound impact of the carboxylic acid group on biological activity. For example, in a series of 2,2'-bipyridine (B1663995) derivatives, the presence of a 5-carboxylate was found to be crucial for potent inhibition of the enzyme prolyl hydroxylase, whereas derivatives lacking this group were poor inhibitors. nih.gov This suggests that the carboxylic acid on the this compound scaffold is likely a key feature for its activity, potentially acting as a hydrogen bond donor/acceptor or an anchor to a specific binding site. nih.gov SAR studies help in designing new derivatives with enhanced or modified activities by suggesting strategic modifications to the molecular structure. mdpi.com

Table 3: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs

Structural Modification Predicted Effect on Activity Rationale
Removal of Carboxylic Acid Significant loss of activity The -COOH group is likely a key binding feature for interacting with biological targets. nih.gov
Esterification of Carboxylic Acid Decreased activity May disrupt critical hydrogen bonding interactions, although it could increase cell permeability.
Addition of a second Carboxylic Acid (e.g., at 5'-position) Potentially increased activity Could enhance binding affinity through additional interactions, as seen in related dicarboxylic acid compounds. nih.gov

Computational Prediction of Physicochemical Behavior (e.g., Solubility influenced by Solvent Parameters)

The physicochemical properties of this compound, such as its solubility, are critical for its practical application. Computational models can predict these properties, saving time and resources compared to experimental measurements. The solubility of this compound is dictated by the balance between its polar and non-polar regions. The carboxylic acid group is polar and hydrophilic, capable of forming hydrogen bonds with polar solvents like water. In contrast, the bifuran ring system is more non-polar and hydrophobic.

Advanced computational methods, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), can be used to estimate solubility in various solvents. researchgate.net These models calculate how favorably a solute interacts with different solvents based on their molecular surface polarities. For this compound, it is predicted to have higher solubility in polar, protic solvents that can interact with the carboxylic acid group, and lower solubility in non-polar solvents.

Table 4: Predicted Solubility Trend of this compound in Different Solvent Types

Solvent Type Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol High Strong hydrogen bonding interactions between the solvent and the carboxylic acid group. researchgate.net
Polar Aprotic DMSO, DMF Moderate to High Favorable dipole-dipole interactions with the polar functional groups. researchgate.net

Applications of 2,2 Bifuran 5 Carboxylic Acid and Its Derivatives in Advanced Materials Science

Monomer in Bio-based Polymer Synthesis

The primary application of BFDCA in polymer science is as a bio-based monomer that can replace petroleum-based aromatic diacids like terephthalic acid. rsc.orgresearchgate.net The unique geometry and rigidity of the bifuran structure impart superior thermomechanical properties to the resulting polymers. nih.gov

Synthesis of High-Performance Polyesters (e.g., Poly(ethylene bifuranoate))

[2,2'-Bifuran]-5,5'-dicarboxylic acid is an essential monomer for producing advanced bio-based polyesters, most notably Poly(ethylene bifuranoate) (PEBF). researchgate.net PEBF is synthesized via melt polycondensation, typically reacting an ester of BFDCA, such as dimethyl 2,2′-bifuran-5,5′-dicarboxylate, with ethylene (B1197577) glycol. researchgate.net

Research findings indicate that PEBF exhibits a range of impressive properties that make it a promising alternative to the widely used petroleum-based Poly(ethylene terephthalate) (PET). researchgate.netresearchgate.net The bifuran monomer provides the polyester (B1180765) with a high glass transition temperature and a high tensile modulus. researchgate.net Furthermore, films made from this novel polyester demonstrate excellent gas and water barrier properties, which are superior to those of PET. researchgate.net The thermal properties of polyesters derived from furan (B31954) dimers like BFDCA are often comparable to those of their terephthalate (B1205515) counterparts. researchgate.net

Table 1: Comparative Properties of PEBF and PET

Property Poly(ethylene bifuranoate) (PEBF) Poly(ethylene terephthalate) (PET)
Monomer Origin Bio-based ([2,2'-Bifuran]-5,5'-dicarboxylic acid) researchgate.net Petroleum-based (Terephthalic acid) rsc.org
Glass Transition Temp. (Tg) Relatively High researchgate.net ~70-80 °C
Tensile Modulus High researchgate.net Varies, typically 2.8-3.1 GPa
Gas/Water Barrier Excellent, superior to PET researchgate.net Good

| UV-Blocking | Good researchgate.net | Poor without additives |

Development of Bio-based Bioplastics with Enhanced Thermal and Mechanical Properties

The incorporation of the rigid and planar [2,2'-bifuran]-5,5'-dicarboxylic acid unit into polymer chains is a key strategy for developing bioplastics with enhanced thermal and mechanical characteristics. rsc.orgresearchgate.net The structure of the bifuran ring is more rigid than that of other bio-based monomers, which directly translates to improved performance in the final material. nih.gov

Polyesters synthesized from BFDCA show remarkably high melting points and thermal stability, properties that are comparable to well-established engineering plastics like PET. researchgate.net The inherent stiffness of the bifuran monomer contributes to a higher glass transition temperature (Tg) and tensile modulus in the resulting polymers, making them suitable for applications requiring structural integrity and durability. researchgate.net These enhanced properties position BFDCA-based bioplastics as high-performance materials that can compete with and potentially replace conventional petroleum-derived polymers in various demanding applications. researchgate.netresearchgate.net

Copolyester Fabrication for Tunable Material Characteristics

Copolymerization is a widely used method to fine-tune the properties of polymers, and this strategy is effectively applied to furan-based polyesters. nih.govresearchgate.net By incorporating [2,2'-Bifuran]-5,5'-dicarboxylic acid (BFDCA) as a comonomer with other diacids or diols, it is possible to create copolyesters with tailored characteristics. researchgate.net

A notable example is the modification of Poly(ethylene terephthalate) (PET) with BFDCA. researchgate.netresearchgate.net This process yields PETBF copolymers with an increased bio-based content and improved properties compared to virgin PET. researchgate.net The introduction of the bifuran unit can enhance thermal stability, gas barrier performance, and UV-blocking capabilities. researchgate.net This approach allows for the creation of a spectrum of materials with properties that can be precisely adjusted by varying the ratio of the comonomers, offering a versatile platform for designing sustainable polymers for specific high-end and conventional applications. nih.govresearchgate.net

Precursor for Cross-linkable Resins and Thermosets

Beyond thermoplastics, derivatives of [2,2'-Bifuran]-5-carboxylic acid are valuable precursors for creating cross-linkable resins and thermosets. These materials are characterized by their rigid, three-dimensional networks, which provide high thermal stability and mechanical strength.

Preparation of Epoxy Methacrylates and Vinyl Esters

Derivatives of [2,2'-Bifuran]-5,5'-dicarboxylic acid serve as key starting materials for synthesizing furan-based epoxy methacrylates. The process involves a two-step reaction. First, the dicarboxylic acid is converted into its diglycidyl ester. This intermediate is then reacted with methacrylic acid to form the final dimethacrylate monomer. acs.orgtuni.fituni.fi The resulting bifuran dimethacrylates are viscous liquids that can be cured into hard thermoset materials. tuni.fituni.fi

Separately, furan-based vinyl esters can be synthesized from furan carboxylic acids and vinyl acetate. e3s-conferences.org This reaction, often catalyzed, allows for the introduction of a polymerizable vinyl group. Vinyl esters are versatile monomers used in the production of polymers and composites, valued for their chemical resistance and mechanical properties. e3s-conferences.org

Application in Bio-derived Dimethacrylate Resins as Bisphenol A Substitutes

A significant application of [2,2'-Bifuran]-5,5'-dicarboxylic acid is in the formulation of bio-derived dimethacrylate resins intended to replace Bisphenol A (BPA) based monomers. acs.orgtuni.fituni.fi BPA derivatives, such as Bis-GMA, are common in dental resins and other applications but face scrutiny due to health concerns. nih.gov

Researchers have successfully synthesized dimethacrylate resins by applying BFDCA as a renewable and safer alternative to BPA. acs.orgtuni.fi These bio-based resins, when cured, form thermosets with high glass transition temperatures, ranging from 177 to 209 °C, and excellent thermal stability, with 5% mass loss occurring at temperatures between 359 and 375 °C. tuni.fioulu.fi The properties of these bifuran-based thermosets demonstrate their potential as high-performance, bio-derived substitutes for BPA-containing resins in various applications. acs.orgtuni.fi

Table 2: Thermal Properties of Cured Bifuran-Based Dimethacrylate Resins

Property Value
Glass Transition Temperature (Tg) 177–209 °C tuni.fioulu.fi
5% Mass Loss Temperature (Td5) 359–375 °C (under N₂) tuni.fioulu.fi

| Monomer Viscosity (at 25 °C) | ~110–120 Pa·s tuni.fituni.fi |

Engineering of Material Properties through Bifuran Incorporation

The integration of the [2,2'-bifuran] moiety into polymer structures, primarily through its dicarboxylic acid derivative, [2,2'-Bifuran]-5,5'-dicarboxylic acid (BFDCA), and its esters, offers a strategic approach to enhancing the thermomechanical and barrier properties of advanced materials. The rigid and conjugated nature of the bifuran unit imparts unique characteristics to the resulting polymers, positioning them as viable bio-based alternatives to conventional petroleum-derived plastics.

Influence on Glass Transition Temperatures

The incorporation of the rigid [2,2'-bifuran] structure into polyester chains has a pronounced effect on their thermal properties, most notably a significant elevation of the glass transition temperature (Tg). This enhancement is attributed to the restricted rotational freedom of the polymer backbone, a direct consequence of the inflexible bifuran units.

A prime example is the polyester poly(ethylene 2,2′-bifuran-5,5′dicarboxylate) (PEBF), synthesized from the dimethyl ester of BFDCA. Research has consistently shown that PEBF exhibits a high glass transition temperature, with reported values in the range of 106–108 °C. researchgate.net This is a substantial increase compared to its furan-based counterpart, poly(ethylene furanoate) (PEF), which has a Tg of approximately 85°C, and is significantly higher than that of the widely used petroleum-based poly(ethylene terephthalate) (PET). researchgate.net The introduction of the bifuran structure, therefore, yields a material with a higher operating temperature and improved dimensional stability.

Furthermore, patent literature describes semicrystalline bifuran polyesters derived from BFDCA and its dimethyl ester, highlighting a glass transition temperature for PEBF that is consistently above 100°C. google.com The inherent rigidity of the bifuran monomer is a key factor in achieving these high Tg values, making these polyesters suitable for applications requiring enhanced thermal resistance. researchgate.net

The effect of bifuran incorporation on the glass transition temperature of copolyesters is also significant. When BFDCA is used to modify PET, the resulting copolyesters (PETBF) demonstrate a tunable thermal response. The Tg of these copolymers can be systematically increased by raising the content of the bifuran units, allowing for the precise engineering of materials with tailored thermal characteristics. acs.org

Table 1: Glass Transition Temperatures (Tg) of Bifuran-Containing Polyesters and Related Polymers

Polymer Monomers Tg (°C)
Poly(ethylene 2,2′-bifuran-5,5′dicarboxylate) (PEBF) Dimethyl [2,2′-bifuran]-5,5′-dicarboxylate, Ethylene Glycol 106-108
Poly(ethylene furanoate) (PEF) 2,5-Furandicarboxylic acid, Ethylene Glycol ~85
Poly(ethylene terephthalate) (PET) Terephthalic acid, Ethylene Glycol ~75

Improvement of UV and Oxygen Barrier Characteristics

Polymers incorporating the [2,2'-bifuran] structure have demonstrated exceptional barrier properties, particularly against oxygen and ultraviolet (UV) radiation. This makes them highly attractive for applications in packaging, where product protection and extended shelf life are paramount.

Polyesters synthesized from dimethyl [2,2′-bifuran]-5,5′-dicarboxylate exhibit excellent oxygen and water barrier properties, which have been found to be superior to those of PET. researchgate.net Independent studies on poly(ethylene 2,2′-bifuran-5,5′dicarboxylate) (PEBF) have confirmed significantly lower oxygen permeability compared to earlier reports, underscoring its potential as a high-barrier material. researchgate.net While the exact permeability values can vary based on processing and measurement conditions, the trend of superior performance is consistent.

The enhanced oxygen barrier is attributed to the rigid, planar structure of the bifuran unit, which is thought to reduce the free volume within the polymer matrix and hinder the diffusion of gas molecules. The highly conjugated heteroaromatic system of the bifuran moiety also contributes to these improved barrier characteristics. researchgate.net

In addition to gas barrier improvements, bifuran-based polyesters also exhibit excellent UV-blocking properties. researchgate.net The extended conjugation of the bifuran system allows it to absorb a broader spectrum of UV radiation compared to its single-furan ring counterparts. This inherent UV stability helps to protect the packaged contents from degradation by light. However, it is noted that polyesters derived from 2,2′-bifuran-5,5′-dicarboxylic acid can be susceptible to chemical degradation and cross-linking when exposed to UV light over extended periods, an important consideration for long-term applications. researchgate.net

Table 2: Barrier Properties of a Bifuran-Containing Polyester

Polymer Property Performance
Polyester from dimethyl [2,2′-bifuran]-5,5′-dicarboxylate Oxygen Barrier Superior to PET
Water Barrier Superior to PET
UV Radiation Blocking Good

Functional Resins with Niche Applications

While the dicarboxylic acid derivative of [2,2'-bifuran] is instrumental in creating high-performance polyesters, the single carboxylic acid group of this compound itself lends the molecule to niche applications in the realm of functional resins. Its structure is particularly suited for the synthesis of specialized monomers for thermosetting polymers.

One notable application is in the creation of bio-based dimethacrylate resins. acs.org In this context, [2,2'-Bifuran]-5,5'-dicarboxylic acid, a derivative, has been used as a substitute for bisphenol A (BPA) to produce dimethacrylate resins. The process involves converting the dicarboxylic acid into its diglycidyl ester, which is then reacted with methacrylic acid. acs.org This synthetic route yields a thermosetting resin with a bifuran core.

These bifuran-based dimethacrylate resins are being explored for applications where specific material characteristics are required. The incorporation of the bifuran structure can enhance the thermal stability and mechanical properties of the cured resin. Research in this area is focused on leveraging the unique chemical structure of the bifuran compound to develop functional resins with tailored properties for advanced composite materials, adhesives, and coatings. The use of a bio-derived monomer like this compound or its derivatives also aligns with the growing demand for sustainable materials in these sectors.

Exploration of Biological Activities and Biochemical Relevance Pre Clinical Research Focus

Antimicrobial Activity Investigations

There is currently no published research on the antimicrobial properties of [2,2'-Bifuran]-5-carboxylic acid.

Efficacy against Resistant Bacterial Strains

No studies have been identified that assess the efficacy of this compound against resistant bacterial strains. As a result, there is no data to report on its potential to combat antibiotic resistance.

Anti-inflammatory Potential

The potential of this compound as an anti-inflammatory agent has not been investigated in any published preclinical studies.

Inhibition of Pro-inflammatory Cytokines in vitro

There is no available research detailing any in vitro studies on the ability of this compound to inhibit the production of pro-inflammatory cytokines.

Anticancer Activity Research

The anticancer potential of this compound remains an uninvestigated area of research.

Cytotoxic Effects in Cancer Cell Lines (in vitro studies)

No in vitro studies have been published that evaluate the cytotoxic effects of this compound on any cancer cell lines. Therefore, no data on its potential as a cytotoxic agent is available.

Selective Targeting Mechanisms in Cellular Models

In the absence of any studies on its anticancer activity, there is no information regarding any potential selective targeting mechanisms of this compound in cellular models.

Tumor Growth Reduction in Xenograft Models (pre-clinical animal studies)

There is no available scientific literature detailing studies on the effect of "this compound" on tumor growth in xenograft models. Pre-clinical animal studies are a critical step in evaluating the potential of a compound as an anticancer agent, and the absence of such data indicates that the in vivo efficacy of this specific molecule has not been reported.

Mechanisms of Action at the Molecular Level

Detailed molecular-level studies to elucidate the mechanism of action for "this compound" are not present in the available scientific literature. While furan-containing compounds, in general, have been investigated for various biological activities, the specific interactions and mechanisms for this particular bifuran derivative remain uncharacterized.

Interaction with Enzymes and Receptors

No studies were identified that investigated the direct interaction of "this compound" with specific enzymes or receptors. Research into which proteins this compound may bind to, and how it might modulate their function, has not been published.

Role of Hydrogen Bonding and Metal Ion Coordination in Bioactivity

There is no available research that specifically examines the role of hydrogen bonding or metal ion coordination in the biological activity of "this compound". While the carboxylic acid moiety has the potential to participate in such interactions, which are often crucial for the bioactivity of chemical compounds, these aspects have not been explored for this molecule in the context of its potential therapeutic effects.

Future Research Directions and Emerging Perspectives

Development of Sustainable and Economically Viable Synthesis Routes

The transition from fossil fuels to renewable feedstocks is a primary driver for innovation in chemical synthesis. For [2,2'-Bifuran]-5-carboxylic acid and its parent dicarboxylic acid, [2,2'-bifuran]-5,5'-dicarboxylic acid (BFDCA), future research is centered on creating manufacturing processes that are not only environmentally friendly but also economically competitive.

Current promising methods often start from furfural, a key platform chemical derived from the hemicellulose fraction of lignocellulosic biomass. bohrium.com One notable approach involves the reductive coupling of 5-bromofuroic acid using a Palladium-on-Carbon (Pd/C) catalyst with carbon monoxide (CO) as the reductant in an aqueous medium. researchgate.net This method is advantageous as it utilizes a commercial catalyst and a readily available furfural subproduct. researchgate.net Further research aims to optimize these catalytic systems to enhance yield, reduce reliance on expensive noble metal catalysts, and operate under milder reaction conditions. researchgate.netaau.dk

Emerging perspectives in sustainable synthesis include:

Biocatalysis: The use of enzymes and engineered microorganisms presents a compelling green alternative to traditional chemical methods, which often involve hazardous chemicals and high energy consumption. nih.govnih.gov Research into biocatalytic routes for related compounds like 2,5-furandicarboxylic acid (FDCA) shows promise. nih.gov Future work will likely focus on discovering or engineering enzymes capable of directly converting bio-based furans into the bifuran scaffold with high selectivity and efficiency. nih.gov

Electrocatalysis: Nickel-bipyridine electrocatalyzed homocoupling of bromine-substituted methyl furancarboxylates offers a sustainable route to the bifuran motif using graphite electrodes and avoiding sacrificial anodes. researchgate.net

Direct Carboxylation: A particularly innovative and sustainable approach is the direct carboxylation of furan (B31954) rings using carbon dioxide (CO2) as a C1 source. researchgate.netrsc.org Developing a scalable catalytic process for the regioselective carboxylation of a pre-formed 2,2'-bifuran molecule would represent a significant leap towards an atom-economical and environmentally benign synthesis route. rsc.org

The economic viability of these routes hinges on the cost of raw materials, catalyst stability and reusability, and process efficiency. bohrium.com A key goal is to develop scalable processes that can compete with the established production of petroleum-derived aromatic acids. aau.dkrsc.org

Synthesis StrategyPrecursor(s)Key FeaturesResearch Focus
Catalytic Reductive Coupling 5-Bromofuroic acid, Furfural derivativesUtilizes Pd/C catalysts; can use CO or alcohols as reductants. researchgate.netCatalyst optimization, reducing noble metal use, milder conditions.
Biocatalysis Bio-based furans (e.g., HMF)Mild reaction conditions, high selectivity, avoids hazardous reagents. nih.govnih.govEnzyme discovery and engineering for bifuran synthesis. nih.gov
Electrocatalysis Bromo-substituted furansUses sustainable graphite electrodes, avoids sacrificial anodes. researchgate.netImproving efficiency and scalability.
Direct Carboxylation 2-Furoic acid, CO2Atom-economical, utilizes CO2 as a C1 feedstock. researchgate.netrsc.orgCatalyst development for regioselective bifuran carboxylation.

Design of Novel Derivatization and Regioselective Functionalization Strategies

The carboxylic acid group on the this compound scaffold is a versatile handle for chemical modification, enabling the creation of a vast library of derivatives with tailored properties. Future research is focused on developing novel and highly selective methods to functionalize this core structure.

The closely related [2,2'-bifuran]-5,5'-dicarboxylic acid (BFDCA) serves as an excellent model for potential derivatization strategies. It has been successfully converted into various monomers for polymer synthesis, including:

Diglycidyl Esters: Formed by reacting BFDCA with agents like epichlorohydrin, these intermediates are crucial for producing epoxy resins. acs.org

Dimethacrylate Monomers: The reaction of diglycidyl esters with methacrylic acid yields dimethacrylate monomers, which are precursors to thermoset resins. researchgate.nettuni.fi

Diallyl Esters: These can be synthesized by reacting BFDCA with allyl bromide and are used in cross-linking applications. acs.org

A significant challenge and area of future research is achieving regioselective functionalization, particularly for the unsymmetrical this compound. This involves selectively modifying one of the furan rings or specific positions on the rings while leaving others untouched. Strategies may involve copper-mediated decarboxylative annulation or metalloradical cyclization to build complex, functionalized furan systems with high control. nih.govnih.gov Developing protective group strategies and catalytic methods that can distinguish between the different C-H bonds on the bifuran core will be critical for synthesizing complex molecules for applications in pharmaceuticals and electronics. google.com

Derivative ClassSynthesis IntermediatePotential ApplicationReference
Esters [2,2'-Bifuran]-5,5'-diacyl chlorideMonomers for polyesters researchgate.netacs.org
Diglycidyl Esters [2,2'-Bifuran]-5,5'-dicarboxylic acidEpoxy resin precursors acs.org
Dimethacrylates Diglycidyl estersThermoset resins, vinyl esters researchgate.netoulu.fi
Diallyl Esters [2,2'-Bifuran]-5,5'-dicarboxylic acidCross-linkable polymers acs.org

Advanced Material Design and Optimization for Specific Applications

The rigid, planar structure of the 2,2'-bifuran moiety makes its derivatives, particularly BFDCA, highly valuable monomers for creating high-performance polymers. A major focus of ongoing and future research is the design and optimization of these materials to replace conventional plastics with superior or novel properties. oulu.fi

Polyesters: BFDCA is a bio-based alternative to terephthalic acid for producing polyesters like poly(butylene bifuranoate) (PBBf). acs.org Compared to their conventional counterparts, these bifuran-based polyesters exhibit significantly higher glass transition temperatures, enhanced UV-blocking capabilities, and excellent gas barrier properties, making them attractive for packaging applications. researchgate.netacs.org Future work will involve copolymerization with other bio-based monomers to fine-tune thermal and mechanical properties for specific uses. acs.org The impact of bifuran isomerism (e.g., using 3,3′-BFDCA instead of 2,2′-BFDCA) is an emerging area, with studies showing it can lead to novel properties like cross-linking upon air exposure, dramatically improving oxygen barrier performance. acs.org

Thermosets: Furan-based dicarboxylic acids are being used as substitutes for bisphenol A (BPA) to create partially bio-based dimethacrylate resins. acs.orgresearchgate.nettuni.fi These can be cured into thermosets with high glass transition temperatures (177–209 °C), making them suitable for applications requiring high thermal stability. acs.orgresearchgate.net The optimization of these thermosets for use in composites and binders is a key research direction. researchgate.net

The unique electronic properties of the conjugated bifuran system also make these compounds interesting for applications in organic electronics. oulu.fi Future material design will likely explore their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Material TypeMonomerKey PropertiesPotential Applications
Polyesters (e.g., PBBf) [2,2'-bifuran]-5,5'-dicarboxylic acid (BFDCA)High glass transition temp, UV absorbance, excellent oxygen barrier. researchgate.netacs.orgAdvanced packaging films, bottles.
Copolyesters BFDCA and 2,5-furandicarboxylate (FDCA)Tunable thermal and mechanical properties, high transparency. acs.orgSpecialty films and fibers.
Thermosets (Dimethacrylate resins) BFDCA-derived diglycidyl estersHigh thermal stability, hardness, solvent resistance. researchgate.netacs.orgComposites, binders, coatings.

Deeper Elucidation of Biological Mechanisms and Target Engagement

While the primary focus for this compound has been in materials science, the broader class of furan-containing compounds exhibits a wide spectrum of pharmacological activities. orientjchem.org This suggests a latent potential for bifuran derivatives in medicinal chemistry that warrants deeper investigation. Furan derivatives are known to possess antibacterial, antifungal, anti-inflammatory, and anticancer properties. orientjchem.orgresearchgate.netmdpi.com

Future research should aim to systematically screen this compound and its novel derivatives against various biological targets. The carboxylic acid moiety is a critical feature, often acting as a key binding element (e.g., a hydrogen bond donor/acceptor) within enzyme active sites or receptors. nih.gov Studies on analogous compounds have shown that the presence of a carboxylate group can be crucial for potent enzyme inhibition.

Key research directions include:

Antimicrobial Studies: Bifuran derivatives have shown potent activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Elucidating the mechanism—whether it involves cell wall disruption, enzyme inhibition, or another pathway—is a critical next step.

Enzyme Inhibition Assays: Systematic screening against key enzyme classes, such as kinases, proteases, or deacylases like sirtuins, could uncover specific targets. nih.gov The rigid bifuran scaffold could serve as a unique backbone for designing potent and selective inhibitors.

Anticancer and Anti-inflammatory Evaluation: Given the known activities of furan compounds, derivatives of this compound should be evaluated in cancer cell lines and models of inflammation. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Computational modeling and systematic chemical modification can help to understand how changes to the bifuran structure affect biological activity. For instance, esterification of the carboxylic acid might decrease activity by disrupting key interactions but could also enhance cell permeability.

Uncovering the biological mechanisms and molecular targets of this compound derivatives could open up entirely new avenues for this class of bio-based compounds in drug discovery and development. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [2,2'-Bifuran]-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Ullmann coupling of halogenated furan precursors (e.g., 2-iodofuran derivatives) followed by hydrolysis and decarboxylation. For example, bipyrrole analogs are synthesized via Ullmann coupling of 2-iodopyrrole-5-carboxylic esters, hydrolysis to the carboxylic acid, and decarboxylation . Reaction conditions such as temperature, catalyst (e.g., copper iodide), and solvent polarity significantly affect coupling efficiency. Optimization via Design of Experiments (DoE) is recommended to maximize yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and bifuran backbone integrity.
  • HPLC-MS for purity assessment and detection of byproducts (e.g., decarboxylated derivatives).
  • FT-IR to verify carboxylic acid functional groups (C=O stretch at ~1700 cm⁻¹).
  • Elemental analysis to validate stoichiometry. Cross-referencing with published spectral data for analogous compounds (e.g., 2,2'-bipyridine-5-carboxylic acid) is advised .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Toxicity Mitigation : Although full toxicological data are lacking, treat it as a Category 2 skin/eye irritant based on structurally similar dicarboxylic acids . Implement spill containment measures (e.g., absorbent pads) and train personnel in emergency rinsing protocols .

Advanced Research Questions

Q. How do electronic and steric effects in this compound influence its reactivity in coordination chemistry or catalysis?

  • Methodological Answer : The bifuran backbone’s electron-rich furan rings enhance π-conjugation, while the carboxylic acid group acts as a chelating ligand. Computational studies (DFT) can map frontier molecular orbitals to predict metal-binding affinity. Experimentally, titrate the compound with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor shifts in UV-Vis spectra or conduct cyclic voltammetry to assess redox activity. Compare with bipyridine analogs, where carboxyl groups lower LUMO energy, increasing catalytic activity in oxidation reactions .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate bioassay results (e.g., enzyme inhibition IC₅₀) with orthogonal assays (e.g., SPR for binding kinetics).
  • Crystallography : Resolve X-ray structures of target protein-ligand complexes to confirm binding modes.
  • Meta-Analysis : Compare datasets across studies (e.g., prolyl hydroxylase inhibition by bipyridine vs. bifuran derivatives) to identify substituent-specific trends . Adjust synthetic routes to introduce methyl/fluoro groups and isolate steric vs. electronic contributions .

Q. How can computational modeling predict the environmental fate or biodegradability of this compound when empirical ecotoxicological data are limited?

  • Methodological Answer :

  • QSAR Models : Use tools like EPI Suite to estimate biodegradation potential (e.g., BIOWIN scores) and bioaccumulation factors (BCF).
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess mobility.
  • Read-Across Analysis : Leverage data for structurally related compounds (e.g., 2,5-furandicarboxylic acid), which show moderate persistence in soil (t₁/₂ ~30–60 days) . Validate predictions with OECD 301/307 biodegradation assays.

Q. What experimental approaches optimize the regioselective functionalization of this compound for drug discovery?

  • Methodological Answer :

  • Directed C-H Activation : Use Pd-catalyzed coupling to install substituents at the 5'-position. Screen ligands (e.g., BrettPhos) to enhance selectivity.
  • Protecting Group Strategies : Temporarily protect the carboxylic acid with tert-butyl esters to direct electrophilic substitution to the furan rings.
  • High-Throughput Screening (HTS) : Test functionalized derivatives against disease-relevant targets (e.g., kinases) using fluorescence polarization assays .

Tables for Key Data

Table 1 : Synthetic Methods for Bifuran Derivatives

MethodKey StepsYield RangeReference
Ullmann Coupling2-Iodofuran + CuI, DMF, 110°C45–65%
Hydrolysis/DecarboxylationEster → Carboxylic Acid → CO₂ Loss70–85%

Table 2 : Hazard Classification (Based on Analogous Compounds)

Hazard CategoryClassificationPrecautionary Measures
Skin IrritationCategory 2Nitrile gloves, lab coats
Eye DamageCategory 2ASafety goggles, face shields
Respiratory IrritationCategory 3Fume hoods, N95 respirators

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.